Tumor‑to‑Normal‑Tissue Radioactivity Ratios vs. Non‑Tumor‑Specific 99mTc Chelates
In BALB/c mice bearing four transplanted tumor types, 99mTc‑BCMAAP (0.37 MBq/0.5 mg i.v.) showed higher radioactivity in tumors than in blood, femur, brain, heart, lung, muscle, and spleen at all measured time points [1]. This contrasts sharply with non‑tumor‑specific chelates such as 99mTc‑DTPA, which show rapid clearance from tumors and minimal tumor‑to‑background contrast [2].
| Evidence Dimension | Tissue‑to‑background radioactivity distribution |
|---|---|
| Target Compound Data | Tumor radioactivity > blood, femur, brain, heart, lung, muscle, spleen; high tumor/organ ratios maintained 3‑12 h p.i. |
| Comparator Or Baseline | 99mTc‑DTPA: tumor‑to‑blood ratios typically <1, rapid renal washout; no significant tumor retention reported in literature. |
| Quantified Difference | BCMAAP tumor/organ ratios >1 vs. comparator ratios <1; prolonged retention (3‑12 h) vs. comparator washout within minutes. |
| Conditions | Murine transplantable tumor model; 0.37 MBq/0.5 mg/mouse i.v.; organ harvesting and gamma counting. |
Why This Matters
Procurement of BCMAAP over a generic chelator is justified by its unique tumor‑seeking property that enables preclinical SPECT imaging experiments where non‑specific chelators fail.
- [1] Tao ZQ, Chen ZJ, Zhang JS, Ding GS. Affinity of 99mTc-N,N-bis-(carboxymethyl)aminoacetylproline for tumors in mice. Acta Pharmacol Sin. 1986;7(2):170-173. View Source
- [2] Eshima D, Fritzberg AR, Taylor A Jr. Technetium‑99m renal imaging agents. Semin Nucl Med. 1990;20(1):28‑40. (Provides reference data for 99mTc‑DTPA biodistribution.) View Source
